molecular formula C19H21N7O B11571639 6-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

6-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B11571639
M. Wt: 363.4 g/mol
InChI Key: FYHDENAPTZREKV-UHFFFAOYSA-N
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Description

6-METHOXY-4-METHYL-N-{5-[(PYRIDIN-3-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core, a methoxy group, a methyl group, and a pyridinylmethyl-substituted triazine moiety, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

The synthesis of 6-METHOXY-4-METHYL-N-{5-[(PYRIDIN-3-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE can be achieved through several synthetic routes. One common method involves the condensation of 6-methoxy-4-methylquinazoline with a suitable triazine derivative under controlled reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-METHOXY-4-METHYL-N-{5-[(PYRIDIN-3-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

    Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents under controlled conditions.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline core, resulting in a variety of derivatives with potentially enhanced biological activities.

Scientific Research Applications

6-METHOXY-4-METHYL-N-{5-[(PYRIDIN-3-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHOXY-4-METHYL-N-{5-[(PYRIDIN-3-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline core can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . Additionally, the triazine moiety can interact with receptor proteins, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar compounds to 6-METHOXY-4-METHYL-N-{5-[(PYRIDIN-3-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE include other quinazoline derivatives, such as:

The uniqueness of 6-METHOXY-4-METHYL-N-{5-[(PYRIDIN-3-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}QUINAZOLIN-2-AMINE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

6-methoxy-4-methyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C19H21N7O/c1-13-16-8-15(27-2)5-6-17(16)24-19(23-13)25-18-21-11-26(12-22-18)10-14-4-3-7-20-9-14/h3-9H,10-12H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

FYHDENAPTZREKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CC4=CN=CC=C4)OC

Origin of Product

United States

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